molecular formula C16H22N2O5S2 B7356087 [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone

[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone

Cat. No. B7356087
M. Wt: 386.5 g/mol
InChI Key: VRBPRGLIXPJZEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is a chemical compound that is used in scientific research for its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.

Mechanism of Action

The exact mechanism of action of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is not fully understood. However, it is believed to act on various neurotransmitter systems, including the GABAergic, serotonergic, and dopaminergic systems. It has also been shown to modulate the activity of voltage-gated ion channels, such as sodium and calcium channels.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant effects. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone is its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, as well as potential use in the treatment of neurodegenerative disorders. However, one of the limitations of this compound is its potential toxicity, which can limit its use in lab experiments.

Future Directions

There are several future directions for the study of [4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone. One area of research is the further investigation of its mechanism of action, which could lead to the development of more effective therapeutic agents. Another area of research is the study of its potential use in the treatment of other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, the development of more efficient synthesis methods could lead to the production of larger quantities of this compound for use in research.

Synthesis Methods

[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone can be synthesized using various methods. One of the most common methods is the reaction of 4-methylsulfonyloxanoyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 3-bromothiophene. Another method involves the reaction of 3-bromothiophene with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 4-methylsulfonyloxanoyl chloride.

Scientific Research Applications

[4-(4-Methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[4-(4-methylsulfonyloxane-4-carbonyl)piperazin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S2/c1-25(21,22)16(3-9-23-10-4-16)15(20)18-7-5-17(6-8-18)14(19)13-2-11-24-12-13/h2,11-12H,3-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBPRGLIXPJZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1(CCOCC1)C(=O)N2CCN(CC2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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